D-Gluconic acid magnesium (II) hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

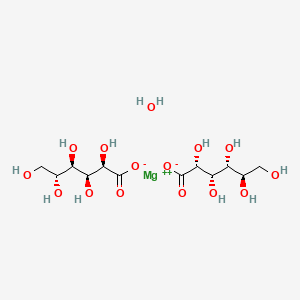

Molecular Formula |

C12H24MgO15 |

|---|---|

Molecular Weight |

432.62 g/mol |

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |

InChI Key |

IAKLPCRFBAZVRW-XRDLMGPZSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of D Gluconic Acid Magnesium Ii Hydrate

Chemical Synthesis Pathways

The formation of D-Gluconic acid magnesium (II) hydrate (B1144303) can be achieved through several distinct synthetic routes, each starting from different precursors and employing unique chemical transformations.

Preparation from Dextrose-δ-Lactone

A direct and efficient method for preparing magnesium gluconate involves the hydrolysis of D-glucono-delta-lactone (dextrose-δ-lactone) in the presence of a magnesium source. google.comgoogle.com This pathway leverages the lactone, which is an intermediate in the oxidation of glucose, as the immediate precursor to gluconic acid. wikipedia.org

The synthesis is typically carried out by dissolving D-glucono-delta-lactone in an equivalent amount of distilled water. google.comgoogle.com To this solution, an equimolar amount of magnesium oxide is added under agitation. google.com The reaction mixture is then heated and stirred, often at boiling temperature, for approximately 3 hours to ensure the complete hydrolysis of the lactone and subsequent neutralization to form the magnesium salt. google.comgoogle.com

Post-reaction, the solution undergoes a series of purification steps to isolate the final product. Activated carbon is commonly added for decolorization. google.comgoogle.com After filtration, the filtrate is concentrated under reduced pressure. The concentrated solution is then allowed to cool, leading to spontaneous nucleation and crystallization of the crude magnesium gluconate. google.com For obtaining a high-purity, research-grade product, recrystallization from distilled water followed by washing with alcohol is employed. google.comgoogle.com This method reports a product yield of 85% or greater. google.com

Table 1: Key Steps in Synthesis from Dextrose-δ-Lactone

| Step | Description | Purpose |

|---|---|---|

| 1. Dissolution & Hydrolysis | D-glucono-delta-lactone is dissolved in distilled water and heated. | To open the lactone ring, forming gluconic acid. |

| 2. Neutralization | Equimolar magnesium oxide is added with stirring. | To form the magnesium salt of gluconic acid. |

| 3. Decolorization | Activated carbon is added to the hot solution. | To remove colored impurities. |

| 4. Concentration | The filtered solution is concentrated under reduced pressure. | To increase product concentration and induce crystallization. |

| 5. Crystallization & Isolation | The solution is cooled to allow crystal formation, followed by centrifugation. | To isolate the crude solid product. |

Synthesis from Citrate (B86180) Solutions and Magnesium Oxide

An alternative synthesis route involves the preparation of magnesium gluconate from citrate solutions. In one described method, magnesium gluconate is precipitated from a magnesium citrate solution, which itself is the remnant of a reaction between magnesium metal and citric acid. arpnjournals.orgresearchgate.net

The process involves combining magnesia (magnesium oxide) with both citric acid and gluconic acid. arpnjournals.orgresearchgate.net The resulting magnesium gluconate is then precipitated, dried, and characterized. Analytical techniques including X-Ray Diffraction (XRD), Fourier Transform Infrared (FTIR) Spectroscopy, and UV-Vis Spectroscopy are used to confirm the identity and properties of the product. arpnjournals.org Thermal analysis using TGA/DTA and DSC indicates the resulting crystalline solid is stable up to 275 °C. arpnjournals.orgresearchgate.net This method yields a crystalline product with a defined particle size, demonstrating a viable, albeit less direct, pathway to the target compound. arpnjournals.org

Exploration of Alternative Catalytic Systems for Gluconate Salt Formation

The production of gluconate salts, including magnesium gluconate, is an area of active research, particularly concerning the development of more efficient and sustainable catalytic systems. These efforts move beyond traditional stoichiometric reactions to catalytic processes that can offer higher yields, improved purity, and better environmental profiles.

A novel approach to gluconate salt synthesis involves the use of heterogeneous non-metal catalysts. davidpublisher.comresearchgate.net Research has demonstrated the efficacy of methylene (B1212753) blue (MB) salt derivatives for this purpose. Specifically, Methylene Blue Docusate (B154912) ([MB][AOT]), a water-immiscible dye salt, has been successfully employed as a recyclable, heterogeneous catalyst for the preparation of sodium gluconate. davidpublisher.com This system provides higher yields (greater than 85% after 3 hours) and shorter reaction times compared to homogeneous catalysts. davidpublisher.com The methodology is explicitly stated to be extendable to other gluconate salts, including that of magnesium. davidpublisher.comresearchgate.net The use of a non-toxic, biocompatible anion like docusate also enhances the sustainability of the process. davidpublisher.com

Another non-metal catalytic approach involves using activated carbon as a catalyst for the oxidation of glucose to gluconate using ozone in a gas-liquid-solid three-phase reactor. google.com While demonstrated for sodium gluconate, this principle of using a low-cost, stable, non-metal catalyst represents an important direction in the broader field of gluconate salt production. google.com

The ultimate precursor for magnesium gluconate is D-gluconic acid, which is widely produced via biotechnological methods. nih.gov These methods serve as the foundational step, after which the resulting acid can be neutralized with a magnesium base to form the desired salt.

Microbial Fermentation: The manufacturing of gluconic acid is predominantly based on fermentation processes. davidpublisher.com The fungus Aspergillus niger is the most extensively used microorganism for this purpose. dntb.gov.uasrce.hr The fermentation process involves the conversion of glucose to gluconic acid. A specific patent describes a one-step fermentation process that directly produces magnesium gluconate by using the strain Aspergillus niger IFF12230. google.com In this method, glucose is fermented in the presence of a magnesium compound, leading to yields of magnesium gluconate between 85% and 94%. google.com Bacteria, such as those from the genus Gluconobacter, are also employed for gluconic acid production. dntb.gov.uasrce.hr

Enzymatic Conversion: The biochemical reaction is facilitated by specific enzymes. In fungi like A. niger, the key enzyme is glucose oxidase, which catalyzes the oxidation of the aldehyde group of D-glucose to a carboxyl group, forming glucono-δ-lactone and hydrogen peroxide. davidpublisher.comsrce.hr In bacteria, this conversion is often carried out by glucose dehydrogenase. srce.hr The glucono-δ-lactone intermediate is then hydrolyzed, either spontaneously or by a lactone-hydrolyzing enzyme, to yield gluconic acid. srce.hr This enzymatic process can be conducted with immobilized enzymes, which simplifies product purification as the biocatalyst can be easily separated from the reaction mixture. davidpublisher.com

Optimization of Production Processes for Research-Grade Material

Achieving research-grade purity for D-Gluconic acid magnesium (II) hydrate requires careful optimization of both the synthesis and purification stages. Optimization strategies focus on maximizing yield, ensuring high purity, and improving process efficiency.

Table 2: Effect of Enzyme Dose on Magnesium Gluconate Crystallization Yield

| Enzyme Dose (ml/100g glucose) | Gluconic Acid Yield (%) | Crystalline Mg-Gluconate Yield (%) |

|---|---|---|

| 0.6 | 99.0 | 62.8 |

| 0.8 | 97.5 | 81.0 |

| 1.0 | 95.0 | 85.0 |

| 1.25 | 92.5 | 86.0 |

(Data adapted from technological studies on enzymatic glucose oxidation) icm.edu.pl

Purification protocols are paramount for research-grade materials. Standard procedures include treatment with activated carbon to remove colored impurities and multiple recrystallization steps to remove unreacted starting materials and side products. google.comgoogle.com

Furthermore, process design plays a significant role in optimization. The development of continuous production methods, as opposed to batch preparations, represents a major advancement. A continuous process utilizing ultrafiltration to separate the gluconate salt from the enzyme catalyst has been proposed. google.com This approach allows for the reuse of the enzyme and can achieve nearly 100% conversion of raw materials, making the process highly efficient and cost-effective. google.com

Influence of Reaction Conditions (e.g., Temperature, pH) on Product Formation and Purity

The formation and purity of this compound are significantly influenced by reaction conditions, most notably temperature and pH. These parameters govern the reaction kinetics, solubility of reactants and products, and the stability of the final compound.

Temperature: Elevated temperatures are generally employed to facilitate the reaction between the gluconate source and the magnesium source. One common synthetic route involves heating a mixture of glucono-delta-lactone and magnesium oxide in water. This mixture is typically boiled for several hours to ensure the complete hydrolysis of the lactone to gluconic acid and its subsequent reaction with magnesium oxide. google.comgoogle.com The heating process not only accelerates the rate of reaction but also helps in dissolving the reactants to create a homogenous reaction medium. Following the reaction, the solution is often concentrated by evaporation at a controlled temperature (e.g., 50 °C) to induce crystallization upon cooling. google.comgoogle.com Thermal stability studies have shown that the hydrated form of magnesium gluconate is stable up to approximately 125-165°C, beyond which it begins to lose water of hydration. researchgate.netresearchgate.net The final melting and decomposition occur at much higher temperatures, with one analysis indicating a melting temperature starting at 275°C. researchgate.net

pH: The pH of the reaction medium and the final product solution is a critical factor. The complexation between magnesium ions (Mg²⁺) and the gluconate anion is a pH-dependent equilibrium. acs.orgnih.gov Potentiometric titrations have been used to study the formation of magnesium-gluconate complexes across a wide pH range, from 1.9 to 12.1. acs.org For preparative purposes, maintaining a specific pH can be crucial for maximizing the yield and ensuring the stability of the desired product. One preparation method notes that the resulting magnesium gluconate solution is stable in a pH range of 2.9-3. researchgate.net In contrast, specifications for the final, purified product often require a pH in a nearly neutral range. For instance, a 1 in 20 solution of the final product is specified to have a pH between 6.0 and 7.8. kingofchemicals.comanmol.org A specific batch prepared via the glucono-delta-lactone method reported a final pH of 6.80. google.com This control is essential to prevent side reactions and ensure the isolation of the magnesium salt rather than the free acid or other complexes that might form under more acidic or alkaline conditions.

The following table summarizes the key reaction conditions and their impact on the synthesis.

Table 1: Influence of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Product Formation and Purity | Source(s) |

|---|---|---|---|

| Temperature | Boiling (approx. 100°C) for several hours | Accelerates reaction between magnesium oxide and glucono-delta-lactone. | google.comgoogle.com |

| Concentration at 50°C | Prepares the solution for crystallization. | google.comgoogle.com | |

| Drying at 80°C | Removes residual moisture from the final product. | google.com | |

| pH | 2.9 - 3.0 (during preparation) | Ensures stability of the magnesium gluconate solution. | researchgate.net |

| 6.0 - 7.8 (final product solution) | Conforms to standard purity specifications for the isolated compound. | kingofchemicals.comanmol.org | |

| 6.80 (specific batch) | Indicates the pH of a final product prepared via a specific patent method. | google.com |

Recrystallization and Advanced Purification Techniques

Achieving high purity is paramount for the applications of this compound. The primary purification strategy involves a multi-step process that typically follows the initial synthesis.

A common initial purification step is the use of activated carbon. google.comgoogle.com After the initial reaction is complete, activated carbon is added to the hot solution to decolorize it by adsorbing colored impurities and other organic byproducts. This is followed by filtration to remove the activated carbon and any other insoluble materials. google.comgoogle.com

The principal method for purifying the crude product is recrystallization . After filtration, the clarified filtrate is concentrated, often under reduced pressure, to a smaller volume. google.comgoogle.com This supersaturated solution is then allowed to cool, sometimes in a dedicated crystallizer tank, which induces the spontaneous nucleation and growth of this compound crystals. google.comgoogle.com The resulting crystalline solid is separated from the mother liquor by centrifugation. google.comgoogle.com This crude product is then subjected to a final recrystallization step, which involves dissolving it in distilled water and repeating the crystallization process. google.comgoogle.com The purified crystals may be washed with alcohol to remove any remaining water-soluble impurities before final drying, often at around 80°C. google.com This process of recrystallization is effective in yielding a high-purity final product with a yield reported to be greater than 85%. google.com

While recrystallization is the main technique, purity is confirmed using advanced analytical methods. These are not preparative techniques but are essential for quality control. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the compound against a reference standard. ruipugroup.com Other spectroscopic methods like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy help in structural confirmation and purity assessment. ruipugroup.com Titration is also a classic and effective method to determine the assay or purity of the final product. ruipugroup.comfao.org

Industrial Scalability and Process Economics for Academic Relevance

The commercial production of this compound relies on synthetic routes that are both scalable and economically viable. From an academic perspective, understanding these factors is crucial for appreciating the transition from laboratory-scale synthesis to industrial manufacturing.

The method starting from glucono-delta-lactone and magnesium oxide is noted for its suitability for industrial production due to its simple technology and low cost. google.comgoogle.com This process involves straightforward unit operations such as heating in an aqueous medium, treatment with activated carbon, filtration, concentration, and crystallization. google.comgoogle.com These are all standard, well-understood chemical engineering processes that can be readily scaled up.

The economics of the process are largely dictated by the cost of raw materials. Common starting materials include:

D-glucono-delta-lactone: Produced from the oxidation of glucose.

Magnesium Oxide (MgO): A widely available and relatively inexpensive magnesium source.

D-gluconic acid: Can be produced via fermentation or electrolytic oxidation of glucose. google.comgoogle.com

From a process economics standpoint, a high-yield, low-step synthesis is ideal. The described methods that achieve yields greater than 85% with relatively simple equipment (reactors, filters, crystallizers) are economically attractive. google.com The avoidance of harsh solvents or extreme reaction conditions also contributes to lower capital and operational costs, as well as a more favorable environmental profile. The primary raw materials for magnesium metal production, which can be a precursor for magnesium oxide, are widely available globally, ensuring a stable supply chain for magnesium sources. researchgate.netgov.bc.ca

Advanced Structural Elucidation and Spectroscopic Characterization of D Gluconic Acid Magnesium Ii Hydrate

Crystallographic Analysis

Crystallographic analysis is fundamental to characterizing the solid-state structure of D-Gluconic acid magnesium (II) hydrate (B1144303). Powder X-ray diffraction provides a powerful, non-destructive method for probing the atomic and molecular arrangement within the crystalline lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a primary technique for the identification of crystalline materials. The analysis of D-Gluconic acid magnesium (II) hydrate confirms its crystalline nature. nih.gov The diffraction pattern is characterized by a series of peaks at specific Bragg's angles (2θ), which serve as a unique fingerprint for this specific crystalline phase. The identification of an unknown sample involves comparing its experimental diffraction pattern with reference data from crystallographic databases, such as the International Centre for Diffraction Data (ICDD). researchgate.net A match is confirmed when the positions of the diffraction lines in the experimental pattern align with the reference pattern, with shifts in 2θ angles not exceeding 0.2°. researchgate.netnih.gov

In studies of magnesium gluconate hydrate, the most intensely observed diffraction peak has been recorded at a Bragg's angle (2θ) of approximately 5.06°. arid.my This primary peak, along with other secondary reflections, is essential for confirming the material's phase identity.

Table 1: Representative PXRD Peak for this compound

| Characteristic Peak | Bragg's Angle (2θ) |

|---|

This interactive table is based on reported data for a control sample of magnesium gluconate hydrate. arid.my

Determination of Crystallite Size and Morphology

PXRD data can be further analyzed to determine the average crystallite size of the powder sample. This is commonly achieved using the Scherrer equation, which relates the broadening of a diffraction peak to the size of the crystalline domains. arid.my Research has found that the crystallite size for this compound can range from approximately 14.10 to 47.35 nm. nih.gov

Investigation of Polymorphic Forms and Transformations

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphic forms of a compound can exhibit distinct physicochemical properties. Studies have suggested the potential for new polymorphic forms of magnesium gluconate to be developed. arid.mygrafiati.com Such new forms could possess altered properties compared to the more common crystalline structure. The investigation into and characterization of these potential polymorphs are crucial for understanding the material's stability and behavior under various conditions. arid.mygrafiati.com

Spectroscopic Techniques for Molecular Structure Confirmation and Coordination

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and elucidating the coordination environment of the magnesium (II) ion.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing detailed information about the functional groups present. The FT-IR spectrum of this compound is dominated by a strong, broad absorption band centered around 3398-3399 cm⁻¹. arid.myusc.edu This band is assigned to the O-H stretching vibrations of the numerous hydroxyl groups within the gluconate molecule and the water of hydration. usc.edu The broadness of this peak is indicative of extensive hydrogen bonding.

The coordination of the magnesium ion to the gluconate ligand is primarily observed in the carboxylate (COO⁻) stretching region of the spectrum. acs.orgnih.gov The interaction with Mg(II) ions primarily involves the carboxylate group of the gluconate. acs.orgnih.gov The distance between the asymmetric and symmetric stretching vibration peaks of the COO⁻ group changes upon complex formation. acs.orgnih.gov For the 1:1 complex in solution, this separation is approximately 180 cm⁻¹. acs.orgnih.gov

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3399 | Stretching | O-H (Hydroxyl groups and H₂O) |

| Not specified | Asymmetric Stretching | COO⁻ (Carboxylate) |

This interactive table summarizes key functional group vibrations based on available spectroscopic data. arid.myusc.eduacs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aqueous solutions of this compound exhibit a maximum absorption peak (λmax) in the ultraviolet region, specifically at approximately 197-198 nm. nih.govusc.eduresearchgate.net

This absorption is attributed to σ → σ* (sigma to sigma star) electronic transitions. researchgate.net These transitions involve electrons in the sigma bonds of the C-C and C-H functional groups within the gluconate molecule. researchgate.net The consistency of the λmax value across different studies confirms that the fundamental structure of the gluconate molecule remains intact. arid.myusc.edu

Table 3: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Associated Electronic Transition |

|---|

This interactive table is based on reported absorbance maxima for aqueous solutions of the compound. nih.govusc.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of chemical compounds in solution. For this compound, NMR studies provide critical insights into the coordination between the magnesium ion and the D-gluconate (B1237863) ligand, as well as the behavior of the complex in aqueous environments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying which atoms of the D-gluconate ligand are involved in binding to the magnesium (II) ion. In an aqueous solution of D-gluconic acid, the protons along the carbon chain and those of the hydroxyl groups exhibit characteristic chemical shifts. Upon chelation with a metal ion like Mg(II), changes in the chemical shifts of nearby protons and carbons occur, indicating the sites of coordination.

Studies have shown that the interaction with Mg(II) primarily involves the carboxylate group (-COO⁻) of the D-gluconate ligand. acs.org Further investigation at varying temperatures has suggested the potential involvement of the terminal hydroxymethyl group (C6-OH) in the coordination sphere at temperatures above approximately 35 °C. acs.org The chemical shifts for the protons of the CH and CH₂ groups in magnesium gluconate are generally observed in the range of δ 3.4 to 6.3 ppm. researchgate.net

In the ¹³C NMR spectrum, the carbon signals of the D-gluconate ligand are also sensitive to the coordination with magnesium. The upfield shift of the C1 signal (the carboxylate carbon) upon the addition of MgCl₂ provides further evidence of the involvement of the carboxylate group in complex formation. acs.org The coordination between the magnesium ion and the gluconate ligand leads to the formation of the MgGluc⁺ complex in a neutral medium. acs.org

NMR spectroscopy is also a valuable tool for studying the dynamics of ligand exchange in metal complexes. For this compound in an aqueous solution, the exchange between the bound and free D-gluconate ligand is a key process.

NMR studies have revealed that the ligand-exchange processes for the Mg(II)-gluconate system are fast on the NMR timescale. acs.org This is evidenced by the absence of separate signals for the free and complexed ligand in the NMR spectra. Instead, averaged signals are observed, and the gradual shift of these signals upon increasing the concentration of Mg(II) indicates a rapid equilibrium between the bound and unbound states of the gluconate ligand. acs.org This rapid exchange is a characteristic feature of kinetically labile metal complexes like those of magnesium. researchgate.net The rate of this exchange is independent of the acidity of the solution within a pH range of 1.4 to 4.3. psu.edu

Mass Spectrometry for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In positive ion mode ESI-MS, the analysis of magnesium gluconate reveals a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 415, which corresponds to the molecular formula C₁₂H₂₃MgO₁₄⁺. usc.edu Additionally, a methanol (B129727) adduct [M+CH₃OH+H]⁺ at m/z 447 has been observed. usc.edu In negative ion mode, the mass spectrum shows the presence of the gluconate ion at m/z 195. usc.edu

The fragmentation of the gluconate ion (m/z 195) has been studied to understand its structural components. A proposed fragmentation pathway suggests the initial loss of a water molecule to yield a fragment at m/z 177, followed by further characteristic losses that provide insight into the polyhydroxy carboxylate structure. researchgate.net

| Ion | m/z Ratio | Ionization Mode |

| [M+H]⁺ | 415 | Positive |

| [M+CH₃OH+H]⁺ | 447 | Positive |

| [Gluconate]⁻ | 195 | Negative |

| [Gluconate - H₂O]⁻ | 177 | Negative |

Thermal Analysis for Stability and Decomposition Profiles

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of hydrated compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration State

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the amount of water of hydration and to identify the stages of thermal decomposition.

TGA thermograms of magnesium gluconate typically show a multi-step decomposition process. nih.govarpnjournals.org The initial weight loss, occurring at temperatures up to around 165 °C, corresponds to the removal of water molecules, confirming the hydrated nature of the compound. nih.govarpnjournals.org Subsequent weight loss at higher temperatures is attributed to the decomposition of the anhydrous magnesium gluconate. arpnjournals.org Studies have reported a total weight loss of approximately 88.51% up to 895.18 °C. nih.gov The compound is generally considered to be thermally stable up to about 165 °C. nih.gov The decomposition can proceed through several steps, with one study identifying three main stages of degradation. arpnjournals.org

| Decomposition Step | Temperature Range (°C) | Percentage Weight Loss (%) | Description |

| 1 | 21.15 - 246.39 | 9.009 | Removal of water of hydration |

| 2 | 246.39 - 492.7 | 12.598 | Decomposition of gluconate moiety |

| 3 | 492.7 - 645.62 | 5.455 | Further decomposition |

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

The DSC thermogram of this compound shows distinct endothermic peaks. A broad endothermic peak is often observed around 100.48 °C, which is attributed to the vaporization of the water of hydration. researchgate.net A sharp endothermic peak, corresponding to the melting of the compound, has been reported at approximately 169.90 °C. nih.gov The enthalpy of fusion associated with this melting transition has been measured to be around 308.7 J/g. nih.gov Another study reported a melting temperature of 171.36°C with a latent heat of fusion of 287.60 J/g. arid.my These endothermic transitions are characteristic of the energy required to remove the water of hydration and to break the crystal lattice during melting.

| Thermal Transition | Peak Temperature (°C) | Enthalpy Change (J/g) | Description |

| Endothermic (Broad) | 100.48 | 24.80 | Vaporization of hydrate water |

| Endothermic (Sharp) | 169.90 | 308.7 | Melting |

| Endothermic (Sharp) | 171.36 | 287.60 | Melting |

Particle Characteristics and Surface Properties

Particle Size Distribution (PSD) Analysis

Particle Size Distribution (PSD) analysis is a crucial method for characterizing the physical dimensions of the particles in a given sample. The distribution is often reported using values such as d10, d50, and d90, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of particles with a smaller diameter.

Research has provided specific measurements for the particle size of this compound. In one study, the particle size for a control sample was found to be 5.97 µm at d10, 32.95 µm at d50, and 166.68 µm at d90. semanticscholar.org Another analysis reported similar values, with d10 at 6.16 µm, d50 at 36.20 µm, and d90 at 157.84 µm. arid.my A separate investigation showed a slight variation, with d10, d50, and d90 values of 5.97 µm, 32.95 µm, and 166.68 µm, respectively. sciencepublishinggroup.com These subtle differences can arise from variations in manufacturing and processing methods.

A comparative analysis from different studies on control samples of magnesium gluconate is presented below.

Table 1: Particle Size Distribution of this compound

| Parameter | Study 1 (µm) semanticscholar.org | Study 2 (µm) arid.my | Study 3 (µm) usc.edu |

|---|---|---|---|

| d10 | 5.97 | 6.16 | 6.16 |

| d50 | 32.95 | 36.20 | 36.20 |

Surface Area Determination and its Correlation with Physical Properties

The specific surface area of a powder is a measure of the total surface area of the particles per unit of mass. This property is inversely related to particle size; smaller particles result in a larger specific surface area. The surface area has a direct influence on the dissolution rate and bioavailability of a substance. spiritwatergardens.comusc.edu

Studies have determined the surface area of this compound through analysis. One investigation reported the surface area of a control sample to be 0.41 m²/g. semanticscholar.org Another study measured the surface area of its control sample at 0.39 m²/g. arid.myusc.edu An increase in surface area is generally correlated with enhanced solubility and bioavailability, as a larger surface allows for greater interaction with the solvent. sciencepublishinggroup.comusc.edu For instance, a significant increase in the surface area of magnesium gluconate, from 0.39 m²/g to 0.44 m²/g (an increase of 12.82%), was associated with a decrease in particle size. usc.edu This highlights the direct relationship between these two physical characteristics and their combined effect on the compound's properties.

Table 2: Surface Area of this compound Samples

| Sample | Surface Area (m²/g) | Source |

|---|---|---|

| Control Sample 1 | 0.41 | semanticscholar.org |

| Control Sample 2 | 0.39 | arid.myusc.edu |

The physical and chemical properties of a pharmaceutical, such as particle size and surface area, have a direct impact on its absorption and dissolution. semanticscholar.org Therefore, the characterization of these particle properties is fundamental to understanding and predicting the behavior of this compound.

Molecular and Cellular Mechanisms of Action in Vitro Research

Antioxidant and Cytoprotective Mechanisms

In vitro studies have elucidated the significant antioxidant and cytoprotective properties of D-Gluconic acid magnesium (II) hydrate (B1144303), distinguishing it from other magnesium salts. These effects are attributed to the synergistic action of the magnesium ion and the gluconate anion, which possesses inherent anti-radical capacities.

D-Gluconic acid magnesium (II) hydrate has demonstrated a notable ability to inhibit lipid peroxidation in in vitro models. When microsomal membranes were subjected to peroxidation by a superoxide-driven, iron-catalyzed oxy-radical system, magnesium gluconate inhibited the formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner. nih.govresearchgate.net The concentration required to achieve 50% inhibition (IC50) was determined to be 2.3 mM. nih.govresearchgate.net In comparison, other magnesium salts such as magnesium sulfate (B86663) (MgSO4) and magnesium chloride (MgCl2) were found to be significantly less effective, showing less than or equal to 20% of the inhibitory activity of magnesium gluconate within the same concentration range. nih.govresearchgate.net This suggests that the gluconate component contributes substantially to the compound's protective effects against oxidative damage to lipids. nih.gov

The compound effectively attenuates the formation of highly damaging reactive oxygen species. In a Fenton-reaction system (Fe(II) + H2O2), which generates hydroxyl radicals (•OH), magnesium gluconate significantly inhibited the formation of these radicals, an effect not observed with other magnesium salts. nih.govresearchgate.net Furthermore, it dose-dependently inhibited the iron-catalyzed degradation of deoxyribose. nih.govresearchgate.net This finding suggests a mechanism whereby magnesium gluconate may displace iron ions from "catalytic sites," thereby preventing them from participating in reactions that generate ROS and cause oxidative damage. nih.govresearchgate.net

This compound exhibits significant cytoprotective effects against oxidative damage in endothelial cells. In studies using cultured bovine aortic endothelial cells exposed to free radicals for 30 minutes, cell survival and proliferation decreased to 38% of control levels after 24 hours. nih.gov Treatment with magnesium gluconate concentration-dependently attenuated this loss of cell viability. nih.gov The effective concentration to achieve 50% of the maximal protective effect (EC50) was approximately 1.3 mM. nih.gov The protective effects of magnesium sulfate and magnesium chloride were found to be less than or equal to one-third as potent as that of magnesium gluconate, highlighting the superior cytoprotective capacity of the gluconate salt in this context. nih.govresearchgate.net

Table 1: Efficacy of this compound in Cytoprotection

| Parameter | Model System | Oxidative Challenge | Efficacy (EC50) |

| Cell Survival/Proliferation | Cultured Bovine Aortic Endothelial Cells | Free Radical Incubation | ~1.3 mM |

Glutathione (GSH) is a critical intracellular antioxidant. When cultured bovine aortic endothelial cells were exposed to an oxy-radical system for 50 minutes, a 56% loss of total glutathione was observed. nih.gov Pre-treatment of these cells with this compound for 10 minutes before exposure to the oxidative stressor significantly prevented this GSH loss in a concentration-dependent manner. nih.gov The EC50 for the prevention of glutathione loss was calculated to be 1.1 mM. nih.govresearchgate.net This demonstrates the compound's ability to preserve the endogenous antioxidant capacity of cells under oxidative attack. Magnesium is known to be an essential cofactor in the synthesis of glutathione. mdpi.com

Table 2: Protective Effects of this compound on Cellular Components

| Protective Action | Model System | Oxidative Challenge | Efficacy (IC50 / EC50) |

| Inhibition of Lipid Peroxidation | Microsomal Membranes | Superoxide-driven, Fe-catalyzed oxy-radicals | IC50: 2.3 mM |

| Prevention of Glutathione Loss | Cultured Bovine Aortic Endothelial Cells | Superoxide-driven, Fe-catalyzed oxy-radicals | EC50: 1.1 mM |

Role in Enzymatic Activities and Metabolic Pathways

Magnesium is a fundamental cofactor in a vast number of enzymatic reactions, particularly those involving adenosine (B11128) triphosphate (ATP). The biologically active form of ATP in the cell is predominantly the MgATP2- complex. nih.govnih.gov Magnesium ions play a critical role in ATP-dependent phosphate (B84403) transfer reactions, which are central to cellular energy metabolism and signaling.

Enzymes such as kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, universally require a divalent metal ion, most commonly Mg2+. The magnesium ion coordinates with the phosphate groups of ATP, which serves several functions:

It helps to shield the negative charges of the phosphate groups, making the terminal phosphorus atom more susceptible to nucleophilic attack. nih.gov

It contributes to the proper orientation and conformation of the ATP molecule within the enzyme's active site, optimizing the geometry for the phosphoryl transfer reaction. nih.gov

It aids in stabilizing the transition state of the reaction.

For instance, in the reaction catalyzed by adenylate kinase, the Mg2+ cofactor induces a conformational rearrangement of the substrates (ATP and ADP), resulting in an adjustment of the angle essential for the reversible phosphoryl transfer, thereby optimizing the reaction for catalysis. nih.gov Similarly, the activity of phosphofructokinase, a key regulatory enzyme in glycolysis, is dependent on the MgATP2- complex as the true substrate and also requires free Mg2+ ions for its function. nih.gov

Influence on Enzymes Involved in Lipid and Protein Biosynthesis

In vitro research on the direct influence of this compound on specific enzymes involved in lipid and protein biosynthesis is limited. However, the magnesium ion (Mg2+) is a well-established cofactor for numerous enzymes critical to these processes. Magnesium is essential for the activation of enzymes that participate in the synthesis of fatty acids and proteins. It plays a crucial role in the structural integrity and function of ribosomes, the cellular machinery responsible for protein synthesis. Furthermore, Mg2+ is a necessary cofactor for aminoacyl-tRNA synthetases, enzymes that are vital for attaching the correct amino acid to its corresponding tRNA molecule during protein translation.

Impact on Key Enzymes within Glucose Metabolism (e.g., Glucokinase, Glucose-6-Phosphatase)

The gluconate component of the compound is a product of glucose oxidation. hmdb.ca In metabolic pathways, gluconate can be phosphorylated by gluconate kinase to produce 6-phosphogluconate, an intermediate in the pentose phosphate pathway. hmdb.ca

Cellular Homeostasis and Signaling Pathways

Regulation of Intracellular Magnesium Ion Concentrations and Compartmentalization

Magnesium is the second most abundant intracellular cation and its homeostasis is tightly regulated. nih.gov In vitro studies demonstrate that exposure of cells to magnesium-containing compounds leads to a rapid increase in cellular magnesium content, indicating that magnesium acts intracellularly. nih.govnih.govresearchgate.net The regulation of intracellular Mg2+ levels involves specific transport proteins. Key transporters include Transient Receptor Potential Melastatin member 7 (TRPM7), a channel-kinase ubiquitously expressed and involved in Mg2+ influx and homeostasis, and Magnesium Transporter 1 (MagT1), which is a selective Mg2+ transporter also involved in maintaining cellular magnesium levels. nih.gov The expression of these transporters can be modulated by extracellular magnesium concentrations, influencing the cell's capacity for magnesium uptake and compartmentalization. nih.gov

Interactions with Calcium Homeostasis and Calcium-Antagonistic Properties

Magnesium and calcium have a complex and often antagonistic relationship in cellular physiology. nih.gov Magnesium can act as a natural calcium antagonist, directly competing with calcium for binding sites on proteins and transport channels. nih.gov This interaction is crucial in various cellular processes. For example, in vascular smooth muscle, magnesium can induce relaxation, an effect presumed to be mediated by its calcium-antagonistic properties. nih.govnih.gov Studies have shown that in the absence of extracellular magnesium, the readdition of calcium can cause transient endothelium-dependent relaxation; however, in the presence of magnesium, adding calcium leads to contractile responses. nih.gov This highlights the reciprocal modulatory roles of these two ions on vascular tone and endothelial function. nih.gov The ability of calcium gluconate to counteract magnesium toxicity further underscores the direct interaction between these two ions. nih.gov

Influence on Cell Proliferation, Differentiation, and Apoptosis Mechanisms in Specific Cell Lines (e.g., Mesenchymal Stem Cells, Endothelial Cells, Hematopoietic Cells)

Magnesium ions released from compounds like this compound have been shown to exert significant influence on the behavior of various cell types in vitro.

Mesenchymal Stem Cells (MSCs): Magnesium ions are known to regulate MSC proliferation and osteogenic differentiation. nih.gov The concentration of Mg2+ in the cellular microenvironment can stimulate the cell cycle and promote the differentiation of MSCs into osteoblasts, which are key cells in bone formation. nih.gov Some studies indicate that magnesium-containing materials can enhance osteogenic differentiation of bone marrow-derived MSCs. researchgate.net

Endothelial Cells (ECs): In the context of angiogenesis, magnesium ions promote the differentiation of endothelial cells into "tip cells," which are critical for guiding the formation of new blood vessels. nih.gov In vitro studies show that Mg2+ stimulates EC migration, invasion, and the sprouting of EC spheroids. nih.gov This process is mediated through the VEGFA-VEGFR2/Notch1 signaling pathway. nih.gov The gluconate component may also offer cytoprotective effects; magnesium gluconate was found to increase the survival and proliferation of cultured bovine aortic endothelial cells exposed to oxidative stress. researchgate.net

| Cell Type | Observed Effect | Mediating Pathway/Mechanism | Reference |

|---|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Stimulation of proliferation and osteogenic differentiation | Regulation of gene and protein expressions associated with cell growth and osteogenesis | nih.gov |

| Endothelial Cells (ECs) | Induction of differentiation into tip cells; enhanced migration and invasion | VEGFA-VEGFR2/Notch1 signaling pathway crosstalk | nih.gov |

| Bovine Aortic Endothelial Cells | Increased survival and proliferation under oxidative stress | Anti-radical and cytoprotective activities | researchgate.net |

Modulation of Inflammatory Pathways and Pro-inflammatory Cytokine Production (e.g., NF-κB Activation)

Magnesium exhibits significant immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net A primary mechanism for this effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.com

In vitro studies using monocytes have shown that increasing cellular magnesium levels reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net This reduction occurs at both the gene and protein expression levels. nih.gov The underlying mechanism involves magnesium's ability to increase the basal levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By stabilizing IκBα, magnesium effectively reduces the activation and subsequent nuclear translocation of NF-κB, which in turn decreases the transcription of NF-κB target genes, including those for TNF-α and IL-6. nih.govnih.govplos.org This effect has been observed in response to various inflammatory stimuli, such as Toll-like receptor (TLR) ligands, suggesting a broad anti-inflammatory activity. nih.govresearchgate.net

| Pathway/Molecule | Effect of Magnesium | Result | Reference |

|---|---|---|---|

| IκBα (NF-κB inhibitor) | Increased basal protein levels (~25%) | Enhanced sequestration of NF-κB in the cytoplasm | nih.gov |

| NF-κB Activation | Reduced activation and nuclear localization upon stimulation | Decreased transcription of pro-inflammatory genes | nih.govnih.gov |

| TNF-α Production | Substantially reduced gene and protein expression | Decreased pro-inflammatory cytokine levels | nih.govresearchgate.net |

| IL-6 Production | Substantially reduced gene and protein expression | Decreased pro-inflammatory cytokine levels | nih.govresearchgate.net |

Investigation in Specific In Vitro Biological System Models

The in vitro effects of this compound, often referred to as magnesium gluconate, have been explored across various biological systems to elucidate its cellular and molecular mechanisms of action. These models provide controlled environments to study its influence on specific cell types and processes, ranging from placental tissue under stress to the complex interactions governing bone remodeling.

Hypoxia, or reduced oxygenation, is a significant stressor for placental tissue and is associated with pregnancy complications. In vitro models using placental explants cultured under hypoxic conditions have been employed to investigate the protective potential of magnesium gluconate.

Research using explants from normotensive pregnancies has shown that hypoxic conditions lead to increased lipid peroxidation in syncytiotrophoblast membranes, a key feature of oxidative stress. unlp.edu.ar The introduction of magnesium gluconate into these cultures has demonstrated a capacity to inhibit this lipid peroxidation. unlp.edu.ar The proposed mechanism for this effect is the ability of magnesium gluconate to scavenge damaging free radicals, such as hydroxyl and alkoxyl radicals. unlp.edu.ar

Further studies have examined the broader effects of magnesium and hypoxia on placental cell fate. It has been established that incubating placental explants under hypoxic conditions can stimulate apoptosis, or programmed cell death, as evidenced by increased DNA laddering. nih.gov Some research suggests that increasing the extracellular magnesium concentration can further enhance this hypoxia-stimulated apoptosis in cultured placental tissues. nih.gov

The table below summarizes key findings regarding the effects of magnesium gluconate in placental models.

| Model System | Condition | Key Parameter Measured | Observed Effect of Magnesium/Magnesium Gluconate | Reference |

| Placental Explants | Hypoxia | Lipid Peroxidation | Inhibition of lipid peroxidation | unlp.edu.ar |

| Placental Explants | Hypoxia | Apoptosis (DNA Laddering) | Increased apoptosis with higher magnesium concentrations | nih.gov |

Endothelial cells, which line the interior of blood vessels, are crucial for cardiovascular health and are often studied to understand the effects of various compounds on vascular function and integrity. Magnesium gluconate has been shown to possess significant cytoprotective and antioxidant properties in these systems.

In studies using cultured bovine aortic endothelial cells exposed to an oxy-radical generating system, magnesium gluconate demonstrated superior protective effects compared to other magnesium salts like magnesium sulfate or magnesium chloride. researchgate.netnih.gov It effectively inhibited lipid peroxidation in a concentration-dependent manner and significantly prevented the loss of glutathione, a critical intracellular antioxidant. researchgate.netnih.gov Furthermore, magnesium gluconate treatment improved the survival and proliferation of endothelial cells subjected to oxidative stress. researchgate.net The mechanism appears to involve the displacement of iron from "catalytic sites" of oxidative damage and the direct inhibition of hydroxyl radical formation. researchgate.netnih.gov

The influence of magnesium ions on angiogenesis—the formation of new blood vessels—has also been investigated under both normal (normoxic) and low-oxygen (hypoxic) conditions in human umbilical vein endothelial cells (HUVECs). nih.govhereon.de Under hypoxic conditions, magnesium extracts were found to increase endothelial cell proliferation. nih.govhereon.de While under normoxia, magnesium could negatively affect cell migration and tube formation, this effect was abolished under hypoxia. nih.gov In hypoxic conditions, magnesium did not interfere with angiogenesis and was associated with an upregulation of Vascular Endothelial Growth Factor B (VEGFB). nih.govhereon.de

The following table details the specific findings in endothelial cell culture models.

| Cell Type | Stressor/Condition | Parameter | Finding | EC50/IC50 | Reference |

| Bovine Aortic Endothelial Cells | Oxy-radical System | Lipid Peroxidation (TBARS) | Concentration-dependent inhibition | IC50: 2.3 mM | researchgate.netnih.gov |

| Bovine Aortic Endothelial Cells | Oxy-radical System | Glutathione (GSH) Loss | Prevention of GSH loss | EC50: 1.1 mM | researchgate.netnih.gov |

| Bovine Aortic Endothelial Cells | Oxy-radical System | Cell Survival/Proliferation | Attenuation of lost cell survival | EC50: ~1.3 mM | researchgate.netnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Hypoxia | Cell Proliferation | Increased proliferation | Not Applicable | nih.govhereon.de |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Hypoxia | VEGFB Expression | Upregulated | Not Applicable | nih.govhereon.de |

The immune system, particularly macrophages, plays a critical role in tissue repair and the response to biomaterials. The murine macrophage cell line RAW264.7 is commonly used to study these interactions. Research indicates that magnesium ions can modulate macrophage function, pushing them towards a pro-healing phenotype.

Studies investigating the effect of magnesium ions on RAW264.7 macrophages found that certain concentrations could significantly up-regulate the expression of Vascular Endothelial Growth Factor A (VEGFA), a key molecule in promoting angiogenesis. researchgate.net This suggests a mechanism by which magnesium may support new blood vessel formation in tissues. researchgate.net

Other research using magnesium-doped titanium surfaces has shown that magnesium can regulate the polarization of RAW264.7 macrophages. nih.govnih.gov Macrophages can exist in a spectrum of activation states, with M1 being pro-inflammatory and M2 being associated with anti-inflammatory and tissue-healing functions. The presence of magnesium was found to modulate macrophages towards the M2 phenotype, characterized by the up-regulation of the M2 marker CD206 and the down-regulation of the M1 marker inducible nitric oxide synthase (iNOS). nih.gov This shift was accompanied by an increase in anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) and a down-regulation of the pro-inflammatory nuclear factor κB (NF-κB) signaling pathway. nih.govnih.gov

| Cell Line | Treatment | Key Finding | Associated Markers/Pathways | Reference |

| RAW264.7 | Magnesium Ions | Upregulation of VEGFA expression | VEGFA | researchgate.net |

| RAW264.7 | Magnesium-doped Titanium | Modulation towards M2 (pro-healing) phenotype | ↑ CD206, ↓ iNOS | nih.gov |

| RAW264.7 | Magnesium-doped Titanium | Increased anti-inflammatory cytokine production | ↑ IL-4, ↑ IL-10 | nih.govnih.gov |

| RAW264.7 | Magnesium-doped Titanium | Downregulation of pro-inflammatory signaling | ↓ NF-κB pathway | nih.govnih.gov |

Bone remodeling is a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts, which are derived from bone marrow stromal cells (BMSCs). In vitro co-culture systems that mimic this environment are essential for studying compounds that may influence bone health.

Magnesium gluconate has been shown to directly stimulate BMSCs. nih.gov In cultures of these cells, magnesium gluconate induced the expression of molecules related to Wnt signaling, a critical pathway for osteogenesis (bone formation), as well as molecules involved in angiogenesis. nih.gov This suggests that magnesium gluconate can create a favorable environment for bone repair by synergistically enhancing angiogenic and osteogenic processes. nih.gov

The effect of magnesium is also studied in the context of osteoclasts, the cells responsible for bone breakdown. In cultures of pre-osteoclasts (RAW264.7 cells), extracts from magnesium alloys have been shown to reduce the number of differentiated, active osteoclasts, identified as TRAP-positive (tartrate-resistant acid phosphatase) and multinucleated cells. researchgate.net This was accompanied by a downregulation of genes specific to osteoclasts, indicating an inhibitory effect on bone resorption. researchgate.net Co-culture models, where osteoblasts and osteoclasts are grown together, are crucial for understanding the balance of remodeling. nih.govtue.nl In these systems, factors secreted by stromal and osteoblastic cells, such as M-CSF and RANKL, are necessary for the formation of functional, bone-resorbing osteoclasts. mdpi.com The introduction of agents like magnesium gluconate into such models allows for the study of its net effect on the resorption-formation balance.

| Cell Type(s) | Treatment | Primary Effect | Molecular Mechanism/Markers | Reference |

| Bone Marrow Stromal Cells (BMSCs) | Magnesium Gluconate | Stimulation of osteogenic and angiogenic activity | Induction of Wnt signaling-related molecules | nih.gov |

| Pre-osteoclasts (RAW264.7) | Magnesium Alloy Extracts | Reduction in osteoclast differentiation | ↓ TRAP-positive cells, ↓ Osteoclast-specific genes | researchgate.net |

Pharmacokinetic and Pharmacodynamic Investigations Non Human Animal Models

Absorption and Bioavailability Studies

In non-human animal models, particularly rats, D-Gluconic acid magnesium (II) hydrate (B1144303), commonly known as magnesium gluconate, has demonstrated favorable bioavailability compared to other magnesium salts. Bioavailability, a key pharmacokinetic parameter, refers to the proportion of an administered substance that enters the systemic circulation, thereby having an active effect.

A significant study involving magnesium-depleted rats investigated the bioavailability of ten different organic and inorganic magnesium salts. The results indicated that organic magnesium salts were generally more bioavailable than their inorganic counterparts. Among all the salts tested, magnesium gluconate exhibited the highest magnesium bioavailability. nih.govresearchgate.net The absorption values for the various magnesium salts in this study ranged from 50% to 67%. nih.govresearchgate.net Another study conducted on rats also found that the increase in serum magnesium concentration was higher after the administration of magnesium gluconate compared to magnesium chloride. nih.gov These findings underscore the efficient absorption of magnesium from magnesium gluconate in animal models.

The superior bioavailability of organic magnesium salts, including magnesium gluconate, has been a consistent observation in animal studies. researchgate.net Research in rats has shown that magnesium absorption is most efficient from magnesium gluconate when compared to magnesium fumarate or magnesium chloride. nih.gov

| Magnesium Salt | Relative Bioavailability in Rats | Salt Type |

|---|---|---|

| Magnesium Gluconate | Highest among 10 salts studied nih.govresearchgate.net | Organic |

| Magnesium Chloride | Lower than Magnesium Gluconate nih.gov | Inorganic |

| Magnesium Fumarate | Less efficient absorption than Magnesium Gluconate nih.gov | Organic |

| Other Organic Salts (e.g., pidolate, citrate (B86180), lactate, aspartate) | Generally higher than inorganic salts nih.govresearchgate.net | Organic |

| Inorganic Salts (e.g., oxide, sulfate (B86663), carbonate) | Generally lower than organic salts nih.govresearchgate.net | Inorganic |

The efficiency of magnesium absorption in animal models is influenced by a multitude of dietary and physiological factors. nih.govnih.gov Dietary components can either enhance or impair magnesium uptake. For instance, certain proteins and low- or indigestible carbohydrates have been shown to enhance magnesium absorption. nih.gov Conversely, high levels of other minerals, phytates, and certain types of fiber can reduce its bioavailability. nih.gov

Isotope tracing studies have been instrumental in elucidating the mechanisms and quantifying the rates of magnesium absorption in animals. researchgate.netnih.gov These studies utilize stable, non-radioactive isotopes of magnesium, such as 25Mg and 26Mg, to track the mineral's path from ingestion to excretion. researchgate.netnih.gov By administering an enriched isotope orally and measuring its appearance in feces, urine, and blood, researchers can accurately determine the true absorption of magnesium, distinguishing it from the magnesium that is endogenously secreted into the gut. researchgate.netnih.govnih.gov

In one such study using rats, after a period of magnesium depletion, the animals were given a diet repleted with one of ten different magnesium salts. nih.govresearchgate.net Subsequently, they received an oral dose of enriched 26Mg. nih.govresearchgate.net By analyzing the isotopic ratios in feces and urine, the researchers were able to calculate the absorption values, which ranged from 50% to 67%. nih.govresearchgate.net These isotope tracing techniques provide a precise and powerful tool for investigating magnesium bioavailability and metabolism under various conditions. researchgate.netnih.govnih.gov

Distribution, Metabolism, and Excretion Profiles

Once absorbed, magnesium is distributed throughout the body, with the majority being stored in bone and soft tissues. derangedphysiology.comnih.gov In a healthy 70 kg adult, approximately 60% of the total body's magnesium is found in the skeleton. nih.gov Bone, therefore, serves as a significant reservoir for magnesium. derangedphysiology.comnih.gov The remaining magnesium is primarily located within the cells (intracellular fluid), with only about 1% found in the extracellular fluid, which includes blood plasma. derangedphysiology.com This distribution highlights the critical role of magnesium in bone structure and cellular function.

The concentration of magnesium in the extracellular fluid is tightly regulated. derangedphysiology.com Parathyroid hormone (PTH) can influence magnesium metabolism by stimulating its release from bone and reducing its excretion by the kidneys. nih.gov

The kidneys play a crucial role in maintaining magnesium homeostasis by regulating its excretion in the urine. physiology.orgroyalsocietypublishing.org In rats, the majority of filtered magnesium is reabsorbed along the nephron, with the thick ascending limb of the loop of Henle being the primary site of reabsorption, accounting for approximately 60-70%. royalsocietypublishing.orgnih.gov The proximal tubule reabsorbs about 15-25% of the filtered magnesium, and the distal convoluted tubule is responsible for the fine-tuning of magnesium reabsorption, handling about 10-15%. derangedphysiology.comroyalsocietypublishing.orgnih.gov

Studies in rats have shown that renal magnesium excretion can be significantly influenced by various factors. For example, prolonged restriction of muscular activity in rats has been shown to increase renal magnesium excretion. magnesium-ges.de In magnesium-deficient rats, urinary magnesium excretion is significantly reduced to conserve the mineral. nih.gov The loop of Henle is the major modulator of renal magnesium homeostasis in response to the body's magnesium status. nih.gov

| Nephron Segment | Percentage of Filtered Magnesium Reabsorbed in Rats |

|---|---|

| Proximal Tubule | 15-25% royalsocietypublishing.org |

| Thick Ascending Limb of Loop of Henle | 60-70% royalsocietypublishing.orgnih.gov |

| Distal Convoluted Tubule | 10-15% derangedphysiology.comroyalsocietypublishing.org |

Fecal elimination is a major route for the excretion of unabsorbed dietary magnesium. In addition to the unabsorbed portion, a significant amount of magnesium is secreted into the gastrointestinal tract from the body's own stores, a process known as endogenous secretion. nih.gov This endogenously secreted magnesium can be reabsorbed further down the digestive tract, but a portion is ultimately lost in the feces.

Studies in rats have demonstrated that fecal endogenous excretion of magnesium is nearly directly proportional to dietary magnesium intake. nih.gov This suggests that as magnesium intake increases, the amount of magnesium secreted into the gut also increases. In ruminant animals like sheep, it has been observed that high plasma magnesium concentrations can depress the absorption of magnesium from the gut, potentially leading to increased fecal loss. cambridge.org The net fecal endogenous loss of magnesium is the result of both secretion into and reabsorption from the small and hindgut. nzsap.org

Metabolic and Physiological Responses in Animal Models

Effects on Lipid Metabolism and Related Biomarkers (e.g., TC, TG, LDL-C in Hyperlipidemic Rats)

In non-human animal models, particularly in hyperlipidemic rats, D-gluconic acid magnesium (II) hydrate has been investigated for its effects on lipid metabolism. Studies involving rats fed a high-fat diet have demonstrated that oral administration of magnesium gluconate can lead to notable decreases in key lipid biomarkers. nih.govresearchgate.net Specifically, significant reductions in the blood levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were observed. nih.govresearchgate.net

The administration of magnesium gluconate also appears to mitigate some of the hepatic effects associated with a high-fat diet. Research has shown a decrease in liver lipid accumulation in rats supplemented with this magnesium salt. nih.govresearchgate.net Furthermore, improvements in liver function indices, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported, suggesting a protective effect on the liver against hyperlipidemia-induced damage. nih.govresearchgate.net The detrimental effects of magnesium deficiency, especially when combined with a high carbohydrate diet, have been shown to increase plasma triglyceride and free cholesterol levels in rats. nih.gov In magnesium-deficient states, triglycerides were found to be significantly elevated in the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions. nih.gov

Table 1: Effect of Magnesium Gluconate on Lipid Profile in Hyperlipidemic Rats

| Biomarker | Observation | Reference |

|---|---|---|

| Total Cholesterol (TC) | Notably decreased | nih.govresearchgate.net |

| Triglycerides (TG) | Notably decreased | nih.govresearchgate.net |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Notably decreased | nih.govresearchgate.net |

Enhancement of Antioxidative Status and Enzyme Activities (e.g., GSH-Px, SOD)

Investigations in animal models have revealed that magnesium gluconate supplementation can enhance the body's antioxidative capacity. In rats subjected to a high-fat diet, which typically induces oxidative stress, magnesium supplementation led to a significant increase in the activities of key antioxidant enzymes. nih.govresearchgate.net Specifically, the activities of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) were markedly increased in supplemented rats. nih.govresearchgate.net

This enhancement of the antioxidant defense system suggests that magnesium gluconate helps to counteract the oxidative damage associated with conditions like hyperlipidemia. nih.gov By boosting the activity of enzymes like GSH-Px and SOD, the compound aids in neutralizing harmful reactive oxygen species, thereby protecting cells and tissues from oxidative injury. nih.govresearchgate.net Other studies have also highlighted the role of magnesium as an effective antioxidant agent in restoring oxidative damage induced by toxins. nih.gov

Table 2: Effect of Magnesium Gluconate on Antioxidant Enzyme Activity

| Enzyme | Observation | Reference |

|---|---|---|

| Glutathione Peroxidase (GSH-Px) | Huge increase in activity | nih.govresearchgate.net |

Regulation of Gene Expression Related to Cholesterol Metabolism (e.g., LDLR, CYP7A1)

The lipid-lowering effects of magnesium gluconate are associated with its ability to modulate the expression of genes involved in cholesterol metabolism. nih.gov In studies on hyperlipidemic rats, the administration of magnesium gluconate resulted in a remarkable up-regulation of the mRNA expression levels of the low-density lipoprotein receptor (LDLR) and Cholesterol 7-alpha-hydroxylase (CYP7A1) in the liver. nih.govresearchgate.net

The LDLR is crucial for clearing LDL-C from the circulation, and its increased expression facilitates the removal of this "bad" cholesterol. CYP7A1 is the rate-limiting enzyme in the synthesis of bile acids from cholesterol, representing a major pathway for cholesterol catabolism and elimination. nih.gov The upregulation of CYP7A1 gene expression, therefore, promotes the breakdown of cholesterol. nih.govnih.gov These findings indicate that magnesium gluconate's mechanism for improving lipid profiles involves the genetic regulation of key pathways in cholesterol homeostasis. nih.gov

Table 3: Effect of Magnesium Gluconate on Gene Expression

| Gene | Observation | Reference |

|---|---|---|

| Low-Density Lipoprotein Receptor (LDLR) | Remarkably up-regulated mRNA expression | nih.gov |

Impact on Bone Health and Mineralization in Osteoporosis Models

Magnesium plays a critical role in bone health, and its deficiency is a recognized risk factor for osteoporosis. mdpi.comnih.gov Animal studies have demonstrated that insufficient dietary magnesium intake contributes to bone loss. nih.govnih.govresearchgate.net In rodent models of magnesium deficiency, several detrimental effects on bone have been observed, including reduced bone formation due to decreased osteoblastic activity and an increase in the number of osteoclasts, the cells responsible for bone resorption. mdpi.comresearchgate.net

Magnesium is essential for the proper formation of bone crystals and directly influences bone cells. mdpi.com It can strongly promote bone development and mineralization. nih.gov Magnesium deficiency not only leads to fragile bones with trabecular microcracks but also indirectly affects bone structure by impacting the secretion and activity of parathyroid hormone (PTH) and the metabolism of vitamin D, both of which are key regulators of calcium homeostasis. nih.govnih.gov This disruption can inhibit the body's absorption of calcium, further compromising bone integrity. nih.gov

Cardiovascular System Modulation (e.g., Vascular Calcification, Hypertension)

Magnesium has been shown to modulate cardiovascular functions, particularly in the context of vascular calcification. mdpi.com Animal models, especially those for chronic kidney disease (CKD), have been instrumental in demonstrating the inhibitory effects of magnesium on this process. nih.gov Vascular calcification, a condition where calcium builds up in blood vessels, is a major contributor to cardiovascular morbidity. mdpi.com

In experimental models of CKD in rats, increased dietary magnesium intake was found to inhibit abdominal vascular calcification. nih.gov In vitro and animal studies suggest that magnesium protects against vascular calcification through several mechanisms, including inhibiting the formation of hydroxyapatite crystals and limiting the transformation of vascular smooth muscle cells into bone-like cells, a process known as osteogenic differentiation. mdpi.com Furthermore, studies have indicated that magnesium can improve endothelial function and lower blood pressure in animal models. nih.gov

Neuroprotective Properties in Experimental Ischemia-Reperfusion Injury

Magnesium compounds have demonstrated neuroprotective properties in animal models of cerebral ischemia-reperfusion injury. nih.govnih.gov In a rat model of ischemic stroke, treatment with magnesium was found to reduce neuronal cell death in the hippocampus. nih.govresearchgate.net

The neuroprotective mechanisms of magnesium are multifaceted. One key action is the modulation of glutamate release. nih.gov During an ischemic event, excessive release of the excitatory neurotransmitter glutamate leads to excitotoxicity and neuronal damage. Studies have shown that magnesium administration can suppress this pathological release of extracellular glutamate during both the ischemic and reperfusion phases. nih.govresearchgate.net Additionally, magnesium acts as a natural calcium antagonist, reducing the intracellular calcium overload that is a critical step in the ischemic cell death cascade. nih.gov It also helps to stabilize mitochondrial function and regulate enzymes crucial for energy metabolism in the post-ischemic brain. nih.gov

Influence on Renal Function and Electrolyte Balance

Studies in animal models suggest that magnesium supplementation can positively impact renal function and help maintain electrolyte balance, particularly in compromised states. In a rat model of toxic nephropathy, the administration of magnesium-containing preparations was observed to improve kidney structure. umk.pl This included a reduction in wrinkled glomeruli and damaged tubules, indicating a protective effect on the renal parenchyma. umk.pl The same study noted that magnesium supplementation helped normalize blood magnesium levels, which were depleted due to kidney damage. umk.pl

The bioavailability of the magnesium salt is a key factor in its physiological effects. Research in rats has shown that organic magnesium salts, such as magnesium gluconate, exhibit higher bioavailability compared to inorganic forms. nih.gov This enhanced absorption can lead to more effective restoration and maintenance of electrolyte levels. For instance, a study conducted on rats demonstrated that magnesium gluconate administration resulted in a higher increase in serum magnesium concentration compared to magnesium chloride. nih.gov

In a study involving experimentally induced hypomagnesaemia in lactating ewes, intravenous injection of magnesium gluconate effectively increased blood plasma magnesium concentrations to normal levels, although this effect was temporary, lasting for about 12 hours. ekb.eg This highlights its role in correcting acute electrolyte deficiencies. Furthermore, in a rat model of preeclampsia, which can involve renal dysfunction indicated by proteinuria, treatment with magnesium gluconate prevented the significant proteinuria associated with the condition. nih.govfrontiersin.org

The table below summarizes findings on the influence of magnesium supplementation on renal and electrolyte parameters in animal models.

| Animal Model | Condition | Magnesium Compound | Key Findings on Renal Function & Electrolyte Balance |

| Rats | Toxic Nephropathy | Magnesium-containing preparations | Improved kidney structure; normalized blood magnesium levels. umk.pl |

| Rats | Healthy | Magnesium gluconate vs. Magnesium chloride | Magnesium gluconate led to a higher increase in serum magnesium concentration. nih.gov |

| Ewes | Experimentally induced hypomagnesaemia | Magnesium gluconate (intravenous) | Increased blood plasma magnesium levels to normal for approximately 12 hours. ekb.eg |

| Pregnant Rats | Salt-induced preeclampsia model | Magnesium gluconate | Prevented significant proteinuria. nih.govfrontiersin.org |

Hematopoietic Tissue Responses and Cellular Composition

Magnesium plays a crucial role in hematopoiesis, the process of creating new blood cells. Alterations in magnesium levels can impact the function of hematopoietic cells and the bone marrow microenvironment. nih.gov Studies in animal models have indicated that magnesium is important for the proliferation and differentiation of mesenchymal stem cells, which are vital components of the hematopoietic tissue. nih.gov

Research involving supplemental this compound has shown specific effects on blood cells and bone marrow. In a mouse model, oral supplementation with magnesium gluconate was found to enhance the functioning of bone marrow stromal cells (BMSCs). nih.govresearchgate.net Furthermore, the study suggested that supplemental magnesium gluconate might lessen oxidative damage in the bone marrow and help maintain the homeostasis of the bone marrow microenvironment. nih.govresearchgate.net

In a study on a rat model of preeclampsia, treatment with magnesium gluconate demonstrated a protective effect on red blood cells. It prevented the increase in the osmotic fragility of red blood cells that was observed in the untreated salt-loaded pregnant rats. nih.gov This suggests a stabilizing effect on the red blood cell membrane. While broader studies on the complete blood cell count are limited, these findings point towards the compound's influence on the cellular components of blood.

The table below outlines the observed responses of hematopoietic tissues and cells to magnesium gluconate in animal models.

| Animal Model | Focus of Study | Key Findings on Hematopoietic Tissue and Cells |

| Mice | Bone Healing and Bone Marrow | Enhanced the functioning of bone marrow stromal cells (BMSCs); suggested potential to ameliorate oxidative damage in the bone marrow. nih.govresearchgate.net |

| Pregnant Rats | Preeclampsia Model | Prevented the increase in osmotic fragility of red blood cells. nih.gov |

Comparative Efficacy Studies in Specific Animal Disease Models (e.g., Preeclampsia, Traumatic Brain Injury)

This compound has been compared to other magnesium salts, primarily magnesium sulfate, in animal models of specific diseases to evaluate its relative efficacy.

Preeclampsia: In a rat model of preeclampsia induced by salt-loading, oral magnesium gluconate was evaluated for its protective effects. The study found that magnesium gluconate treatment prevented the increase in blood pressure and proteinuria that was characteristic of the condition in this model. nih.govunlp.edu.ar Furthermore, it mitigated the increase in lipid peroxidation in red blood cells, blood plasma, and the placenta. nih.gov In contrast to the salt-loaded group which experienced decreased placental and fetal weights, the magnesium gluconate-treated group did not show these reductions. frontiersin.org Researchers have suggested that magnesium gluconate could be a viable alternative to magnesium sulfate for managing preeclampsia, partly due to its higher antioxidant capacity. nih.govunlp.edu.ar

The following table presents the comparative effects of magnesium gluconate in a rat model of preeclampsia.

| Parameter | Control Pregnant Rats | Salt-Loaded Pregnant Rats (Preeclampsia Model) | Salt-Loaded Pregnant Rats + Magnesium Gluconate |

| Blood Pressure | Normal | Significantly Increased | Prevented Increase (similar to control) nih.govunlp.edu.ar |

| Proteinuria | Normal | Significantly Increased | Prevented Increase (similar to control) nih.gov |

| Lipid Peroxidation (TBARS) | Baseline | Significantly Increased | Prevented Increase (similar to control) nih.gov |

| Placental & Fetal Weight | Normal | Significantly Decreased | Prevented Decrease frontiersin.org |

The table below summarizes the comparative outcomes in the rat TBI model.

| Outcome Measure | Vehicle (Saline) Control | Magnesium Sulfate | Magnesium Gluconate |

| Functional Outcome | Baseline Deficit | Significantly Improved | Significantly Improved unlp.edu.ar |

| Histological Damage (Dark Cell Change) | Significant Damage | Attenuated | Attenuated unlp.edu.ar |

| Comparative Efficacy | - | No significant difference | No significant difference unlp.edu.ar |

Analytical Method Development and Validation for Research Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful tool for separating the components of a mixture, making it ideal for the analysis of D-Gluconic acid magnesium (II) hydrate (B1144303) in various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization